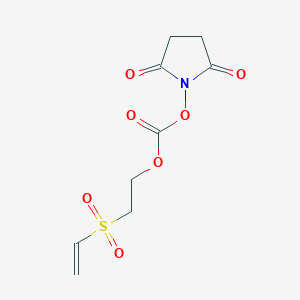

(2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate: is a chemical compound with the molecular formula C₉H₁₁NO₇S and a molecular weight of 277.25 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl ring and an ethenylsulfonyl group. It is used in various scientific research applications due to its reactivity and functional groups.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate typically involves the reaction of 2,5-dioxo-1-pyrrolidinyl with 2-(ethenylsulfonyl)ethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethenylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinyl ring, resulting in the formation of hydroxyl derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its unique structure allows it to act as a versatile intermediate in the synthesis of more complex molecules .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. Its reactive groups make it suitable for labeling and tracking biomolecules in various assays .

Medicine: Its ability to undergo various chemical reactions makes it a valuable tool in medicinal chemistry .

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and material science .

作用機序

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate involves its ability to form covalent bonds with target molecules. The ethenylsulfonyl group can react with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as enzyme inhibition and protein labeling .

Molecular Targets and Pathways: The compound primarily targets nucleophilic sites on proteins and enzymes. It can modify amino acid residues, leading to changes in protein function and activity. This property is utilized in biochemical assays to study protein interactions and enzyme mechanisms .

類似化合物との比較

- Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Methylsulfonyl)ethyl Ester

- Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Phenylsulfonyl)ethyl Ester

- Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Benzylsulfonyl)ethyl Ester

Comparison:

- Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Methylsulfonyl)ethyl Ester: This compound has a methylsulfonyl group instead of an ethenylsulfonyl group, making it less reactive in certain nucleophilic substitution reactions .

- Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Phenylsulfonyl)ethyl Ester: The phenylsulfonyl group provides additional stability and can participate in π-π interactions, which are not possible with the ethenylsulfonyl group .

- Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Benzylsulfonyl)ethyl Ester: The benzylsulfonyl group introduces steric hindrance, affecting the compound’s reactivity and making it less suitable for certain applications .

Uniqueness: (2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate is unique due to its ethenylsulfonyl group, which provides a balance of reactivity and stability. This makes it a versatile compound for various scientific and industrial applications .

生物活性

(2,5-Dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate, also known by its CAS number 918822-70-5, is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C9H11NO7S

- Molecular Weight : 277.25 g/mol

- Structure : The compound features a pyrrolidine ring with dioxo substituents and an ethenyl sulfonyl group attached to an ethyl carbonate moiety.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticonvulsant Properties : Similar compounds have shown efficacy in reducing seizure activity in various animal models. For instance, derivatives of pyrrolidine diones have been noted for their anticonvulsant effects through mechanisms involving sodium and calcium channel modulation .

- Antinociceptive Effects : The compound may also exhibit pain-relieving properties. In studies involving formalin-induced pain models, certain derivatives demonstrated significant antinociceptive activity, suggesting potential applications in pain management .

- Multitargeted Drug Potential : The structural characteristics of the compound suggest it may interact with multiple biological targets, enhancing its therapeutic profile for conditions such as epilepsy and neuropathic pain .

The biological activity of this compound is likely mediated through several mechanisms:

- Sodium/Calcium Channel Inhibition : Similar compounds have been shown to inhibit central sodium and calcium currents, which are critical in neuronal excitability and seizure propagation.

- TRPV1 Receptor Antagonism : The transient receptor potential vanilloid 1 (TRPV1) receptor plays a significant role in pain perception. Compounds that antagonize this receptor can effectively reduce nociceptive signaling .

Study on Anticonvulsant Activity

A focused study developed hybrid pyrrolidine derivatives that included compounds structurally similar to this compound. The lead compound demonstrated:

- ED50 Values :

Antinociceptive Activity Research

In another study utilizing formalin-induced pain models:

- The lead compound exhibited significant reductions in pain response.

- This suggests a viable pathway for developing analgesics based on the compound's structure.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| This compound | 918822-70-5 | C9H11NO7S | Anticonvulsant, Antinociceptive |

| Hybrid Pyrrolidine Derivative | Various | C10H12N2O4 | Anticonvulsant |

| Benzyl (2,5-Dioxopyrrolidin-1-yl) Carbonate | 13139-17-8 | C12H11NO5 | Moderate Anticonvulsant |

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO7S/c1-2-18(14,15)6-5-16-9(13)17-10-7(11)3-4-8(10)12/h2H,1,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPUQNFPDYCHBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582508 |

Source

|

| Record name | 1-({[2-(Ethenesulfonyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918822-70-5 |

Source

|

| Record name | 1-({[2-(Ethenesulfonyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。